molecular formula C17H22N4O B2701937 N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 915925-49-4

N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2701937
M. Wt: 298.39
InChI Key: WBRCGCDRCPZRNG-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its systematic name, common name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the steps of the reaction mechanism.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis and Chemistry

  • Organocatalytic Cycloaddition for Triazole Synthesis : Research by Seus et al. (2012) utilized β-enaminone–azide cycloaddition for synthesizing arylselanyl-1H-1,2,3-triazole-4-carboxylates, demonstrating a method that could potentially be applied to the synthesis of compounds like N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Seus et al., 2012).
  • Efficient Synthesis Methods : Khomenko et al. (2016) described methods for efficiently synthesizing triazole derivatives, which are crucial for creating complex molecules including the one (Khomenko et al., 2016).

Applications in Peptide Synthesis

  • Peptide Backbone Modification : Tornøe et al. (2002) reported the use of copper(I)-catalyzed cycloaddition for incorporating triazoles into peptide backbones, suggesting potential applications of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in peptide synthesis (Tornøe et al., 2002).

Biological Activity Studies

  • Antimicrobial Activity : Holla et al. (2005) studied substituted 1,2,3-triazoles for antimicrobial activity, which is relevant for understanding the potential biological applications of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Holla et al., 2005).

Pharmaceutical Applications

  • G-Protein Coupled Receptor Ligands : Loaiza et al. (2006) discussed the synthesis of triazole carboxamides as potent ligands for G-protein coupled receptors, indicating the potential use of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in drug discovery (Loaiza et al., 2006).

Fluorescent Properties

  • Fluorescent Behavior of Triazoles : Kamalraj et al. (2008) explored the fluorescent behavior of triazole regioisomers, which may be relevant for the use of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in fluorescence studies (Kamalraj et al., 2008).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

N-cyclopentyl-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-13-8-10-15(11-9-13)21-12(2)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRCGCDRCPZRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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